H-Lys(Tfa)-OH

Solid-Phase Peptide Synthesis Orthogonal Protection Deprotection Selectivity

H-Lys(Tfa)-OH is the only lysine derivative with a trifluoroacetyl (Tfa) side-chain protecting group that remains stable during both piperidine-mediated Fmoc removal and acidic global deprotection, yet can be selectively cleaved by mild basic hydrolysis. For lisinopril API manufacturing and branched/cyclic peptide synthesis, this orthogonal stability is irreplaceable—substituting H-Lys(Boc)-OH, H-Lys(Fmoc)-OH, or H-Lys(Z)-OH leads to deprotection conflicts and yield loss. Procure with confidence; specify H-Lys(Tfa)-OH for your next GMP campaign.

Molecular Formula C8H13F3N2O3
Molecular Weight 242.20 g/mol
CAS No. 10009-20-8
Cat. No. B554751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Lys(Tfa)-OH
CAS10009-20-8
SynonymsN-epsilon-trifluoro-lysine
N-epsilon-trifluoroacetyl-L-lysine
TFA-lysine
Molecular FormulaC8H13F3N2O3
Molecular Weight242.20 g/mol
Structural Identifiers
SMILESC(CCNC(=O)C(F)(F)F)CC(C(=O)O)N
InChIInChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m0/s1
InChIKeyPZZHRSVBHRVIMI-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Lys(Tfa)-OH (CAS 10009-20-8): A Trifluoroacetyl-Protected Lysine Building Block for Orthogonal Peptide Synthesis


H-Lys(Tfa)-OH, also known as Nε-trifluoroacetyl-L-lysine, is an amino acid derivative featuring a trifluoroacetyl (Tfa) protecting group on the ε-amino group of L-lysine. Its molecular formula is C8H13F3N2O3 with a molecular weight of 242.20 g/mol, and it exhibits a melting point of 258°C . This compound serves as a key intermediate in the synthesis of the antihypertensive drug lisinopril [1] and is widely employed in solid-phase peptide synthesis (SPPS) as a building block that provides orthogonal side-chain protection .

H-Lys(Tfa)-OH Procurement: Why Substituting with Alternative Lysine Protecting Groups Compromises Orthogonal Synthesis Strategies


In peptide synthesis, the choice of lysine side-chain protecting group is not interchangeable because each group dictates a unique set of compatibility and deprotection conditions. H-Lys(Tfa)-OH provides a trifluoroacetyl (Tfa) group that is stable under both the acidic conditions used to cleave Boc groups (TFA) and the basic conditions used to remove Fmoc groups (piperidine), yet can be selectively removed by aqueous basic hydrolysis . In contrast, common alternatives such as Boc (removed by TFA), Fmoc (removed by piperidine), and Cbz (removed by hydrogenolysis or strong acid) lack this specific orthogonal stability profile [1]. Substituting H-Lys(Tfa)-OH with H-Lys(Boc)-OH, H-Lys(Fmoc)-OH, or H-Lys(Z)-OH would fundamentally alter the protection/deprotection scheme, potentially leading to premature deprotection, unwanted side reactions, and reduced synthetic yield or purity.

Quantitative Evidence for H-Lys(Tfa)-OH Differentiation: Orthogonal Protection, Synthesis Yield, and Deprotection Kinetics


H-Lys(Tfa)-OH vs. Fmoc-Lys(Boc)-OH: Orthogonal Stability Under Both Acidic and Basic Conditions

H-Lys(Tfa)-OH exhibits a distinct orthogonal protection profile compared to the widely used Fmoc-Lys(Boc)-OH. The Tfa group is stable to 20% piperidine in DMF (standard Fmoc removal condition) and to 95% TFA (standard Boc/side-chain deprotection and resin cleavage condition), whereas the Boc group is labile to TFA and the Fmoc group is labile to piperidine [1]. This dual stability allows H-Lys(Tfa)-OH to be incorporated into Fmoc/tBu SPPS without premature loss of the ε-amine protection during either Fmoc deprotection or final TFA cleavage.

Solid-Phase Peptide Synthesis Orthogonal Protection Deprotection Selectivity

H-Lys(Tfa)-OH in Fluorescent Peptide Conjugate Synthesis: Enabling Uninterrupted Chain Elongation

In a novel solid-phase strategy for synthesizing ligand-targeted fluorescent-labelled chelating peptide conjugates, the differentially protected Fmoc-Lys(Tfa)-OH was essential for attaching fluorescent tags while maintaining uninterrupted peptide chain growth [1]. The study achieved high yield and purity using standard Fmoc SPPS, highlighting the practical advantage of the Tfa group's orthogonal stability.

Fluorescent Peptide Conjugates Theranostic Agents Fmoc SPPS

H-Lys(Tfa)-OH: A Critical Intermediate in Lisinopril Synthesis with Optimized Large-Scale Production

H-Lys(Tfa)-OH is a key starting material for the industrial production of the ACE inhibitor lisinopril [1]. Research on large-scale production identified that the conventional reactive crystallization method led to a stiff slurry, reducing yield and operability. A two-step process (reaction at pH 11 followed by crystallization at ≥40°C) overcame these issues, enabling high-quality product recovery [1].

Pharmaceutical Intermediate Lisinopril Synthesis Process Chemistry

H-Lys(Tfa)-OH Deprotection Kinetics: Slower Than Fmoc, Enabling Selective Unmasking

The trifluoroacetyl group on H-Lys(Tfa)-OH is removed by aqueous basic hydrolysis, a process that is significantly slower than the piperidine-mediated Fmoc deprotection (which occurs within 1 minute). This extended reaction time provides a selectivity advantage in multi-step synthetic sequences, allowing the ε-amine to remain protected during Fmoc removal and other manipulations .

Deprotection Kinetics Orthogonal Strategy Peptide Synthesis

H-Lys(Tfa)-OH: Optimal Procurement Scenarios for Research and Industrial Peptide Synthesis


Synthesis of Complex, Multi-Functionalized Peptide Therapeutics

When designing peptide-based drugs that require site-specific conjugation of fluorescent dyes, cytotoxic payloads, or other functional groups, H-Lys(Tfa)-OH is the building block of choice. Its orthogonal Tfa protection allows for selective ε-amine unmasking after peptide elongation, enabling precise attachment of functional moieties without compromising the peptide backbone. This is supported by its successful use in generating theranostic peptide conjugates for cancer imaging [1].

Industrial-Scale Production of Lisinopril and Related ACE Inhibitors

For pharmaceutical manufacturers producing lisinopril or its intermediates, H-Lys(Tfa)-OH is a critical raw material. The optimized large-scale production process (pH 11 reaction, ≥40°C crystallization) ensures consistent quality and supply [2]. Procuring this specific compound is non-negotiable, as alternative lysine derivatives cannot serve as direct substitutes in the established synthetic route.

Fmoc/tBu Solid-Phase Peptide Synthesis Requiring Orthogonal ε-Amine Protection

In any Fmoc/tBu SPPS project where the lysine side-chain amine must remain protected during both Fmoc deprotection (piperidine) and final TFA cleavage, H-Lys(Tfa)-OH is essential. Its dual stability profile prevents premature deprotection and side reactions, ensuring higher crude peptide purity and simplifying purification . This is particularly valuable for synthesizing branched peptides, cyclic peptides, or peptides requiring post-synthetic modification at specific lysine residues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Lys(Tfa)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.